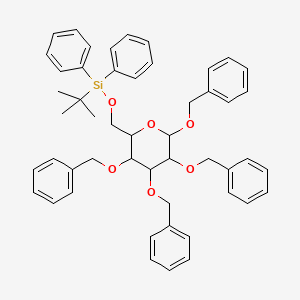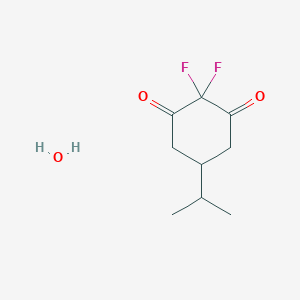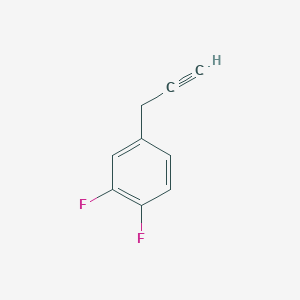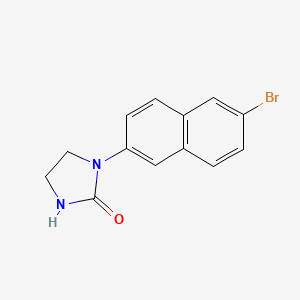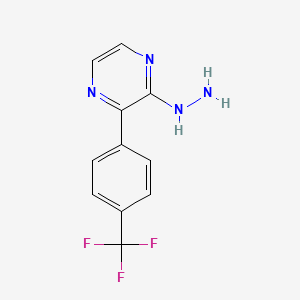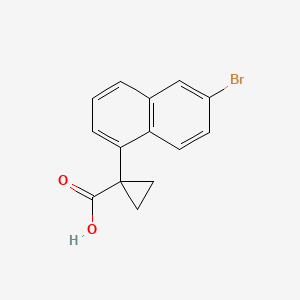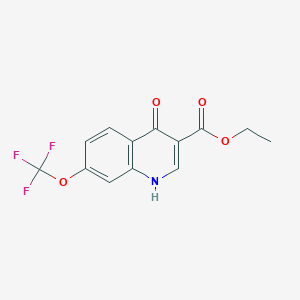
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoroethoxy group attached to an ethanol backbone, making it a valuable substance in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate typically involves the reaction of ethanol with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-butanoate
- Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-pentanoate
- Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-hexanoate
Uniqueness
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate stands out due to its specific trifluoroethoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.
Eigenschaften
| 263164-53-0 | |
Molekularformel |
C7H11F3O3 |
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethoxy)ethyl propanoate |
InChI |
InChI=1S/C7H11F3O3/c1-2-6(11)13-4-3-12-5-7(8,9)10/h2-5H2,1H3 |
InChI-Schlüssel |
YIWBFABQZOMANH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCOCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



